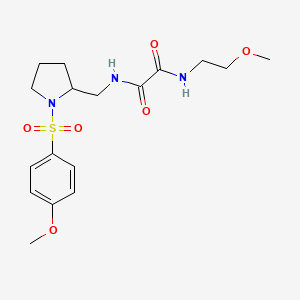
N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O6S and its molecular weight is 399.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound's molecular formula is C20H30N4O7S with a molecular weight of approximately 470.5 g/mol. Its structure includes a piperidine moiety, an oxalamide functional group, and methoxy and sulfonyl substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O7S |
| Molecular Weight | 470.5 g/mol |
| Melting Point | Not Available |
| Solubility | Not Specified |
Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, particularly those associated with cancer and inflammation. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis. This modulation has implications in cancer therapy and anti-inflammatory treatments.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted by Kumar et al. (2009) demonstrated that compounds with similar structural features showed promising results in inhibiting tumor growth in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Anticancer Activity
A recent study explored the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Inflammation Model
In a murine model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers, supporting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Another area of interest is the compound's antimicrobial properties. Preliminary tests have indicated effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study: Antimicrobial Evaluation
Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Summary of Biological Activities
The following table summarizes the biological activities and findings related to this compound:
| Biological Activity | Findings |
|---|---|
| Anticancer | Dose-dependent inhibition of cell proliferation; IC50 comparable to chemotherapeutics |
| Anti-inflammatory | Reduced pro-inflammatory cytokines; significant reduction in edema in murine models |
| Antimicrobial | Notable activity against Staphylococcus aureus and Escherichia coli |
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-25-11-9-18-16(21)17(22)19-12-13-4-3-10-20(13)27(23,24)15-7-5-14(26-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRWBUIPAJFOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














